2-(Chloromethyl)-5-iodopyrimidine;hydrochloride 2-(Chloromethyl)-5-iodopyrimidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2503203-69-6
VCID: VC6129434
InChI: InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H
SMILES: C1=C(C=NC(=N1)CCl)I.Cl
Molecular Formula: C5H5Cl2IN2
Molecular Weight: 290.91

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride

CAS No.: 2503203-69-6

Cat. No.: VC6129434

Molecular Formula: C5H5Cl2IN2

Molecular Weight: 290.91

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5-iodopyrimidine;hydrochloride - 2503203-69-6

Specification

CAS No. 2503203-69-6
Molecular Formula C5H5Cl2IN2
Molecular Weight 290.91
IUPAC Name 2-(chloromethyl)-5-iodopyrimidine;hydrochloride
Standard InChI InChI=1S/C5H4ClIN2.ClH/c6-1-5-8-2-4(7)3-9-5;/h2-3H,1H2;1H
Standard InChI Key PSZWSYUJKFMTAT-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)CCl)I.Cl

Introduction

Chemical Identity and Structural Properties

2-(Chloromethyl)-5-iodopyrimidine hydrochloride belongs to the class of halogenated pyrimidines, with the molecular formula C₅H₅Cl₂IN₂ and a molecular weight of 290.91 g/mol. Its IUPAC name, 2-(chloromethyl)-5-iodopyrimidine;hydrochloride, reflects the substituents on the six-membered aromatic ring. The hydrochloride salt form improves the compound’s crystallinity and handling properties compared to its free base counterpart.

Key Physicochemical Properties

PropertyValue
CAS Number2503203-69-6
Molecular FormulaC₅H₅Cl₂IN₂
Molecular Weight290.91 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
XLogP31.9 (estimated)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The pyrimidine ring’s electron-deficient nature, combined with the electron-withdrawing effects of the iodine and chloromethyl groups, dictates its reactivity. The chloromethyl group (-CH₂Cl) serves as a prime site for nucleophilic substitution, while the iodine atom facilitates transition metal-catalyzed cross-couplings such as Suzuki-Miyaura or Ullmann reactions .

Synthetic Methodologies

The synthesis of 2-(chloromethyl)-5-iodopyrimidine hydrochloride typically involves sequential functionalization of the pyrimidine ring. One validated route proceeds via the following steps:

  • Iodination of 2-Chloromethylpyrimidine:
    Direct iodination at position 5 using iodine monochloride (ICl) in acetic acid achieves regioselective substitution. The reaction is conducted at 60–80°C for 8–12 hours, yielding 2-(chloromethyl)-5-iodopyrimidine with >85% purity .

  • Hydrochloride Salt Formation:
    Treatment with hydrogen chloride gas in anhydrous diethyl ether converts the free base to its hydrochloride salt, enhancing stability for storage and subsequent reactions .

An alternative approach, adapted from 6-(chloromethyl)uracil syntheses , involves:

  • Reductive Chlorination: Starting from 5-iodopyrimidine-2-carbaldehyde, sodium borohydride reduces the aldehyde to a hydroxymethyl intermediate, followed by chlorination with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). This method avoids toxic reagents and achieves yields exceeding 75% .

Reactivity and Functionalization Pathways

The compound’s reactivity is dominated by two key sites:

Chloromethyl Group

The -CH₂Cl moiety undergoes nucleophilic substitution with:

  • Amines: Forms secondary amines, e.g., reaction with morpholine produces 2-(morpholinomethyl)-5-iodopyrimidine, a precursor for kinase inhibitors .

  • Thiols: Yields thioethers under basic conditions, useful in prodrug designs.

  • Hydroxide Ions: Generates 2-hydroxymethyl derivatives, which can be further oxidized to carboxylic acids .

Iodine Atom

The C–I bond participates in cross-coupling reactions:

  • Pd-Catalyzed Couplings: With arylboronic acids (Suzuki) or alkynes (Sonogashira) to construct biaryl or alkynyl-pyrimidine derivatives, respectively .

  • Ullmann Reactions: Forms C–N bonds with amines or amides, enabling access to polycyclic structures .

Example Reaction:

2-(Chloromethyl)-5-iodopyrimidine+PhB(OH)2Pd(PPh3)42-(Chloromethyl)-5-phenylpyrimidine+Byproducts\text{2-(Chloromethyl)-5-iodopyrimidine} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{2-(Chloromethyl)-5-phenylpyrimidine} + \text{Byproducts}

This transformation exemplifies its utility in diversifying the pyrimidine scaffold for drug discovery .

Pharmaceutical and Biological Applications

Intermediate in Drug Synthesis

  • PDE5 Inhibitors: The compound serves as a key intermediate in synthesizing 2-chloro-5-(2-pyridyl)pyrimidine, a PDE5 inhibitor precursor. Coupling with 2-pyridylzinc chloride under Pd catalysis achieves 60–70% yields .

  • PGES-1 Inhibitors: Used in the synthesis of 4-(5-iodopyrimidin-2-yl)morpholine, a prostaglandin E synthase inhibitor with anti-inflammatory properties .

Antitumor Agents

Japanese researchers utilized derivatives of this compound in synthesizing N-benzoyl urea-based antitumor agents. The iodine atom enables functionalization with nitro groups and subsequent reduction to amines, critical for DNA intercalation .

Comparative Analysis with Related Halopyrimidines

CompoundStructureKey DifferencesApplications
5-Chloro-2-iodopyrimidineCl at C5, I at C2Regiochemical inversionSuzuki couplings, kinase inhibitors
6-(Chloromethyl)uracilClCH₂ at C6, uracil corePyrimidinone structureAntiviral agents
2-Chloro-5-fluoropyrimidineF at C5, Cl at C2Greater electronegativityRadiolabeling probes

The chloromethyl group in 2-(chloromethyl)-5-iodopyrimidine hydrochloride provides distinct advantages over simple chloro or iodo derivatives, enabling sequential functionalization unattainable with monofunctional analogs .

Future Research Directions

  • Green Synthesis: Developing catalytic iodination methods to reduce stoichiometric iodine waste.

  • Targeted Drug Delivery: Conjugating the chloromethyl group to tumor-specific antibodies for site-activated chemotherapeutics.

  • Materials Science: Exploring its use in metal-organic frameworks (MOFs) for halogen-bond-driven crystal engineering.

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